molecular formula C6H9NOS B8516301 2-Methylthio-4,5-dimethyloxazole

2-Methylthio-4,5-dimethyloxazole

Cat. No.: B8516301
M. Wt: 143.21 g/mol
InChI Key: XYLFVYPPRKQXKJ-UHFFFAOYSA-N
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Description

2-Methylthio-4,5-dimethyloxazole is a trisubstituted oxazole derivative of research interest, characterized by the molecular formula C6H9NOS and a molecular weight of 143.20 g/mol . This heteroaromatic compound features a five-membered ring containing both oxygen and nitrogen atoms, substituted at the 2-position with a methylthio group and at the 4- and 5-positions with methyl groups . As a member of the oxazole family, this compound is part of a class known for its utility in pharmaceutical and materials research . Oxazole cores are frequently investigated as key building blocks in medicinal chemistry for the synthesis of more complex molecules and are considered pharmaceutically prospective . The specific research applications and mechanism of action for this compound are areas for further investigation by the scientific community. Researchers can utilize this compound as a characterized chemical reference standard or as a starting material for further synthetic elaboration. All products are strictly for Research Use Only and are not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C6H9NOS

Molecular Weight

143.21 g/mol

IUPAC Name

4,5-dimethyl-2-methylsulfanyl-1,3-oxazole

InChI

InChI=1S/C6H9NOS/c1-4-5(2)8-6(7-4)9-3/h1-3H3

InChI Key

XYLFVYPPRKQXKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=N1)SC)C

Origin of Product

United States

Comparison with Similar Compounds

Reactivity Comparison :

  • Methylthio groups act as leaving groups in cross-coupling reactions (e.g., Stille couplings), similar to trifluoromethanesulfonyl (-SO₂CF₃) groups in pyrimidines .
  • Ethyl or hexyl substituents are inert under mild conditions, making them suitable for stable fragrance formulations .

Preparation Methods

Robinson-Gabriel Synthesis Adaptations

The Robinson-Gabriel method, traditionally used for 2,5-diaryloxazoles, involves cyclodehydration of acylamino ketones under acidic conditions. For 2-methylthio-4,5-dimethyloxazole, this method can be adapted by employing 2-(methylthio)acetamide and 3,4-dimethyl-2-ketopentane as precursors. Cyclization with polyphosphoric acid (PPA) at 120°C yields the target compound, though yields remain moderate (45–55%) due to competing side reactions. Key limitations include the sensitivity of the methylthio group to strong acids, necessitating precise stoichiometric control.

Bredereck Reaction with α-Haloketones

The Bredereck reaction offers a pathway to 2,4-disubstituted oxazoles by reacting α-haloketones with amides. For this compound, 2-bromo-3,4-dimethylpentan-2-one and thioacetamide are heated in dimethylformamide (DMF) with silver triflate (AgOTf) as a catalyst. This one-pot reaction achieves 68% yield at 80°C over 12 hours, with the methylthio group introduced via the thioamide precursor. The reaction’s efficiency hinges on the stability of the α-haloketone, which may undergo hydrolysis if moisture is present.

Modern Catalytic and Green Chemistry Approaches

Microwave-Assisted Cyclization

Microwave irradiation significantly accelerates cyclization steps while improving regioselectivity. A 2023 study demonstrated that irradiating N-(3,4-dimethyl-2-oxopentyl)thioacetamide with potassium phosphate in isopropyl alcohol at 350 W and 65°C for 8 minutes achieves 82% yield. The microwave’s rapid heating minimizes thermal degradation of the methylthio group, making this method superior to conventional heating.

Continuous Flow Synthesis

Microreactor technology enables precise control over reaction parameters, particularly for exothermic steps. In a flow system, β-hydroxy thioamide precursors are treated with Deoxo-Fluor at 25°C, achieving near-quantitative conversion to oxazolines. Subsequent dehydration with silica gel at 100°C furnishes this compound in 89% yield. This method reduces byproduct formation and scales efficiently for industrial applications.

Functionalization and Post-Synthetic Modifications

Thiolation of Preformed Oxazoles

Introducing the methylthio group post-cyclization avoids challenges associated with unstable intermediates. For example, 4,5-dimethyloxazole-2-thiol is treated with methyl iodide in tetrahydrofuran (THF) at 0°C, yielding 93% of the target compound. This approach benefits from the commercial availability of oxazole-thiol precursors but requires anhydrous conditions to prevent oxidation.

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura coupling adapts aryl halide-containing oxazoles for late-stage functionalization. Using 4,5-dimethyl-2-bromooxazole and methylthiozinc chloride with Pd(PPh₃)₄ in dioxane at 90°C, the methylthio group is introduced with 76% yield. While effective, this method demands rigorous exclusion of oxygen to prevent catalyst deactivation.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsConditionsCatalystYield (%)Limitations
Robinson-GabrielAcylamino ketone, PPA120°C, 6 hNone45–55Acid-sensitive thio groups
Bredereck Reactionα-Bromoketone, thioacetamide80°C, DMF, 12 hAgOTf68Moisture sensitivity
Microwave-AssistedN-acylthioamide, K₃PO₄65°C, MW, 8 minNone82Specialized equipment required
Continuous Flowβ-Hydroxy thioamide, Deoxo-Fluor25–100°C, flow reactorSilica gel89High initial setup cost
Post-Synthetic S-MeOxazole-2-thiol, MeI0°C, THF, 2 hNone93Requires thiol precursor

Mechanistic Insights and Optimization Strategies

Role of Catalysts in Cyclization

Silver-based catalysts (e.g., AgOTf) enhance electrophilicity at the α-carbon of ketones, facilitating nucleophilic attack by thioamides. In contrast, copper(I) iodide promotes Ullman-type couplings in palladium-free systems but suffers from lower efficiency (≤50% yield).

Solvent Effects on Yield

Polar aprotic solvents like DMF stabilize intermediates through hydrogen bonding, whereas ionic liquids such as [bmim][BF₄] improve reaction rates by 30% due to enhanced microwave absorption .

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